molecular formula C9H12BrN B12855579 (2-Bromo-4,5-dimethylphenyl)methanamine

(2-Bromo-4,5-dimethylphenyl)methanamine

Cat. No.: B12855579
M. Wt: 214.10 g/mol
InChI Key: DBIRPAFGMNOWDQ-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethylphenyl)methanamine is an organic compound with the molecular formula C9H12BrN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethylphenyl)methanamine typically involves the bromination of 4,5-dimethylphenylmethanamine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a suitable solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

(2-Bromo-4,5-dimethylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4,5-dimethylphenyl)methanamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific synthetic applications and potential biological activities .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(2-bromo-4,5-dimethylphenyl)methanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4H,5,11H2,1-2H3

InChI Key

DBIRPAFGMNOWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)CN

Origin of Product

United States

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